molecular formula C15H10O2 B3023531 2-(Phenylethynyl)benzoic acid CAS No. 1084-95-3

2-(Phenylethynyl)benzoic acid

Cat. No. B3023531
CAS RN: 1084-95-3
M. Wt: 222.24 g/mol
InChI Key: IJPBPBZPJIUTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylethynyl)benzoic acid is a chemical compound that can be synthesized through various chemical reactions, often involving the formation of carbon-carbon bonds. It is related to benzoic acid derivatives and is characterized by the presence of a phenylethynyl group attached to the benzoic acid core structure. This compound is of interest due to its potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through different synthetic routes. For instance, 2-(2'-Nitrophenylethynyl)benzoic acid esters, which are closely related to the target compound, can be synthesized via Sonagashira coupling of o-bromobenzoates with 2-(2'-nitrophenyl)acetylenes . Another related compound, 2-(2-phenylethyl)benzoic acid, can be synthesized from o-cyanobenzyl chloride through a Wittig-Horner reaction followed by hydrolysis and hydrogenation . These methods highlight the versatility of synthetic approaches in creating phenylethynyl benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be determined using various spectroscopic techniques and theoretical calculations. For example, the structures of some azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular structures were optimized using density functional theory (DFT) . Similarly, the X-ray structure of 1,2-bis(pentaphenylphenyl)benzene, a compound synthesized from 1,2-bis(phenylethynyl)benzene, was determined, revealing a C2-symmetric conformation .

Chemical Reactions Analysis

The chemical behavior of this compound derivatives in various reactions can be complex. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria depending on solvent composition and pH . Additionally, the cyclization reactions of 2-(2-Nitrophenyl-ethynyl)benzoic Acids lead to the formation of indeno[1,2-b]indoles, showcasing the reactivity of the ethynyl group in intramolecular cyclization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives can be influenced by their molecular structure. For example, the crystal structure of a Schiff base derived from a related benzoic acid showed intermolecular hydrogen bonds and pi-pi interactions, which are important for the stability of the crystal structure . The non-covalent interactions within these compounds play a significant role in their chemical properties and potential applications.

Scientific Research Applications

Synthesis Applications

  • Synthesis of 2-(2-Aryl)ethylbenzoic Acid : The study outlines the synthesis of 2-(2-Phenylethyl)benzoic acid using o-cyanobenzyl chloride, highlighting a Wittig-Horner reaction and subsequent hydrolysis and hydrogenation steps, achieving an overall yield of about 64% (Chen Fen-er, 2012).
  • Benzimidazole Synthesis in High-Temperature Water : Research investigating the synthesis of benzimidazoles, including 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid, in high-temperature water. This study explores solvent properties of water under high temperature to optimize chemical reactions (Lucinda M. Dudd et al., 2003).
  • 1,4-Dimethyl Anthraquinone Synthesis : Discusses synthesizing 2-(2′,5′-dimethylbenzoyl) benzoic acid as a precursor for producing 1,4-dimethyl anthraquinones, an important compound in dye manufacturing (Dai Run-ying, 2008).

Chemical Analysis and Characterization

  • Characterization of Benzoic Acid Derivatives : A study focusing on benzoic acid and its derivatives, including their natural occurrence in foods and as additives. The review covers their uses, exposure, and associated controversies (A. D. del Olmo et al., 2017).
  • Thermodynamic Study of Benzoic Acid and Chlorobenzoic Acids : Addresses the phase behavior of benzoic acid, useful in pharmaceutical research. It discusses the modeling of phase equilibria using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) (T. Reschke et al., 2016).

Materials Science and Technology

  • Polyaniline/Al Bismuthate Composite Nanorods for Benzoic Acid Detection : Investigates the preparation of polyaniline/Al bismuthate composite nanorods for the effective detection of benzoic acid, a widely used preservative (L. Pei et al., 2020).
  • All-Aromatic Liquid Crystalline Thermosets with High Glass Transition Temperatures : Discusses the synthesis of liquid crystal oligomers with potential applications in high-performance polymers. These materials exhibit outstanding mechanical and thermal properties (M. Iqbal et al., 2009).

properties

IUPAC Name

2-(2-phenylethynyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPBPBZPJIUTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylethynyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Phenylethynyl)benzoic acid
Reactant of Route 3
2-(Phenylethynyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Phenylethynyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Phenylethynyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(Phenylethynyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.